3-(Triphenylphosphoranyl)propanenitrile
Overview
Description
3-(Triphenylphosphoranyl)propanenitrile is an organic compound characterized by the presence of a triphenylphosphoranyl group attached to a propanenitrile backbone. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Triphenylphosphoranyl)propanenitrile can be synthesized through the reaction of triphenylphosphine with an appropriate nitrile compound under controlled conditions. One common method involves the reaction of triphenylphosphine with acrylonitrile in the presence of a base, such as sodium hydride, to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Triphenylphosphoranyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The triphenylphosphoranyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: 3-(Triphenylphosphoranyl)propanamine.
Substitution: Various substituted phosphoranyl derivatives.
Scientific Research Applications
3-(Triphenylphosphoranyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Triphenylphosphoranyl)propanenitrile involves its ability to participate in various chemical reactions due to the presence of the triphenylphosphoranyl group. This group can act as a nucleophile or electrophile, facilitating reactions such as nucleophilic substitution and oxidation-reduction processes . The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranyl group, which can stabilize reaction intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A related compound with similar reactivity but lacking the nitrile group.
Methylenetriphenylphosphorane: Another phosphoranyl compound used in organic synthesis.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, often formed as a byproduct in reactions involving triphenylphosphoranyl compounds.
Uniqueness
3-(Triphenylphosphoranyl)propanenitrile is unique due to the presence of both the triphenylphosphoranyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a broader range of reactions and applications compared to similar compounds.
Properties
IUPAC Name |
2-cyanoethyl(triphenyl)phosphanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NP/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16H,10,18H2/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCVQYHHNVYMQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NP+ | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199349 | |
Record name | 3-(Triphenylphosphoranyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47252-66-4, 51353-40-3 | |
Record name | (2-Cyanoethyl)triphenylphosphonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047252664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Triphenylphosphoranyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-CYANOETHYL)TRIPHENYLPHOSPHONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q8S56B39Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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